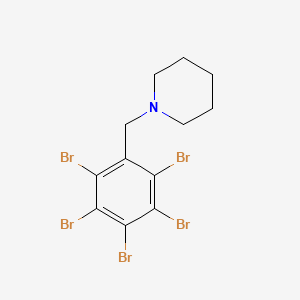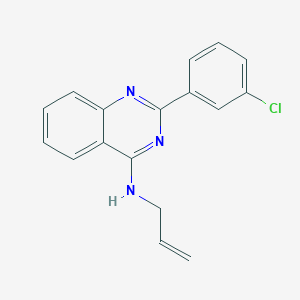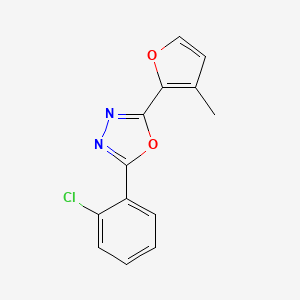
1-(pentabromobenzyl)piperidine
Overview
Description
1-(Pentabromobenzyl)piperidine, also known as PBDE-209, is a chemical compound that belongs to the family of brominated flame retardants. It is widely used in various industrial and consumer products to reduce the risk of fire. PBDE-209 is a persistent organic pollutant that has been found in the environment, wildlife, and human tissues. In recent years, there has been growing concern about the potential health and environmental impacts of PBDE-209.
Mechanism of Action
1-(pentabromobenzyl)piperidine acts as a potent endocrine disruptor by interfering with the normal functioning of the thyroid hormone system. It binds to the thyroid hormone receptor and inhibits the uptake and metabolism of thyroid hormones, which are essential for the normal development and function of the brain, nervous system, and other organs.
Biochemical and Physiological Effects:
1-(pentabromobenzyl)piperidine has been shown to have several biochemical and physiological effects on various organisms. It has been found to induce oxidative stress, inflammation, and DNA damage in cells. It also affects the immune system, alters neurotransmitter levels, and impairs cognitive function.
Advantages and Limitations for Lab Experiments
1-(pentabromobenzyl)piperidine is widely used in laboratory experiments to study its toxicity and environmental fate. Its advantages include its stability, persistence, and availability in large quantities. However, its limitations include its high toxicity, potential for bioaccumulation, and potential to interfere with other experimental systems.
Future Directions
There are several future directions for research on 1-(pentabromobenzyl)piperidine. These include:
1. Developing alternative flame retardants that are less toxic and persistent than 1-(pentabromobenzyl)piperidine.
2. Studying the long-term health effects of 1-(pentabromobenzyl)piperidine exposure in humans and wildlife.
3. Investigating the mechanisms of 1-(pentabromobenzyl)piperidine toxicity and endocrine disruption.
4. Developing new methods for detecting and monitoring 1-(pentabromobenzyl)piperidine in the environment and human tissues.
5. Assessing the potential risks and benefits of using 1-(pentabromobenzyl)piperidine in various consumer products.
Conclusion:
In conclusion, 1-(pentabromobenzyl)piperidine is a chemical compound that has been widely used as a flame retardant in various industrial and consumer products. It has been found to be toxic to various organisms, including humans, and has been linked to several health problems. Further research is needed to fully understand the potential health and environmental impacts of 1-(pentabromobenzyl)piperidine and to develop safer alternatives.
Scientific Research Applications
1-(pentabromobenzyl)piperidine has been extensively studied in the scientific community due to its potential health and environmental impacts. It has been found to be toxic to various organisms, including humans, and has been linked to several health problems such as developmental and reproductive disorders, thyroid hormone disruption, and cancer.
properties
IUPAC Name |
1-[(2,3,4,5,6-pentabromophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br5N/c13-8-7(6-18-4-2-1-3-5-18)9(14)11(16)12(17)10(8)15/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVBFMNCXQPHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4703673.png)

![N-(tert-butyl)-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4703697.png)
![N-(5-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4703703.png)

![N-[4-(benzyloxy)phenyl]-5-bromo-2-thiophenesulfonamide](/img/structure/B4703725.png)
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2,4-dimethylphenyl)benzamide](/img/structure/B4703734.png)
![5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4703741.png)

![4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4703748.png)
amine dihydrochloride](/img/structure/B4703756.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]pentanamide](/img/structure/B4703763.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4703766.png)
![methyl 4-ethyl-5-methyl-2-({[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4703769.png)